2,2'-((2-(2-(2-(bis(carboxylatomethyl)amino)-5-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)phenoxy)ethoxy)-4-methylphenyl)azanediyl)diacetate,tripotassiumsalt
Overview
Description
Rhod-2 (potassium salt): is a water-soluble, red fluorescent calcium indicator. It is the potassium salt form of Rhod-2 and is known for its high affinity for calcium ions. Upon binding with calcium ions, Rhod-2 exhibits a significant increase in fluorescence intensity, making it a valuable tool for detecting and imaging calcium ions in various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhod-2 (potassium salt) is synthesized through a series of chemical reactions involving the modification of the Rhodamine dye structureThe reaction conditions often include the use of organic solvents and specific catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of Rhod-2 (potassium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the final product. The compound is typically produced in solid form and stored under controlled conditions to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Rhod-2 (potassium salt) primarily undergoes complexation reactions with calcium ions. The binding of calcium ions to Rhod-2 results in a significant increase in fluorescence intensity. This reaction is highly specific and does not involve significant spectral shifts, making it ideal for calcium detection .
Common Reagents and Conditions: The common reagents used in the reactions involving Rhod-2 (potassium salt) include calcium chloride and other calcium salts. The reaction conditions typically involve aqueous solutions with controlled pH and temperature to ensure optimal binding of calcium ions .
Major Products Formed: The major product formed from the reaction of Rhod-2 (potassium salt) with calcium ions is the calcium-bound Rhod-2 complex, which exhibits enhanced fluorescence properties. This complex is used for various analytical and imaging applications .
Scientific Research Applications
Chemistry: In chemistry, Rhod-2 (potassium salt) is used as a fluorescent probe to study calcium ion dynamics in various chemical reactions and processes. Its high sensitivity and specificity make it a valuable tool for investigating calcium-mediated reactions .
Biology: In biological research, Rhod-2 (potassium salt) is widely used to monitor intracellular calcium levels in cells and tissues. It is particularly useful in studies involving calcium signaling pathways, cellular metabolism, and mitochondrial function .
Medicine: In medical research, Rhod-2 (potassium salt) is used to investigate calcium-related disorders and diseases. It is employed in studies of cardiac function, neurodegenerative diseases, and other conditions where calcium homeostasis plays a critical role .
Industry: In industrial applications, Rhod-2 (potassium salt) is used in the development of diagnostic assays and imaging techniques. Its ability to accurately measure calcium levels makes it a valuable component in various analytical tools and devices .
Mechanism of Action
Rhod-2 (potassium salt) exerts its effects through the binding of calcium ions. The compound has a high affinity for calcium ions, and upon binding, it undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence change is used to detect and measure calcium levels in various samples. The molecular targets of Rhod-2 (potassium salt) include intracellular calcium stores and calcium channels .
Comparison with Similar Compounds
Fluo-3: Another calcium indicator with high sensitivity but shorter wavelength excitation.
Indo-1: A UV-excitable calcium indicator with ratiometric properties.
Fura-2: A UV-excitable calcium indicator with a spectral shift upon calcium binding .
Uniqueness of Rhod-2 (potassium salt): Rhod-2 (potassium salt) is unique due to its long-wavelength excitation and emission properties, making it suitable for use in samples with high autofluorescence. Its high affinity for calcium ions and significant fluorescence enhancement upon binding make it a preferred choice for detecting and imaging calcium in various biological and chemical applications .
Properties
IUPAC Name |
tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O11.3K/c1-24-6-12-30(43(20-36(45)46)21-37(47)48)34(16-24)53-14-15-54-35-17-25(7-13-31(35)44(22-38(49)50)23-39(51)52)40-28-10-8-26(41(2)3)18-32(28)55-33-19-27(42(4)5)9-11-29(33)40;;;/h6-13,16-19H,14-15,20-23H2,1-5H3,(H3-,45,46,47,48,49,50,51,52);;;/q;3*+1/p-3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYWHSXZMYZBNV-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39K3N4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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